5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name 5-(2-nitrophenyl)-3-(propan-2-yl)-1,2-oxazole delineates its structural components with precision. The parent 1,2-oxazole ring (a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2) is substituted at carbon-3 with a propan-2-yl (isopropyl) group and at carbon-5 with a 2-nitrophenyl moiety. The numbering prioritizes the heteroatoms, ensuring unambiguous identification of substituent positions (Figure 1).
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole | Derived |
| Molecular Formula | C₁₂H₁₃N₂O₃ | Calculated |
| Canonical SMILES | CC(C)C1=NOC(=C1C2=C(C=CC=C2)N+[O-]) | Generated |
The 2-nitrophenyl group introduces electron-withdrawing effects, while the isopropyl substituent contributes steric bulk, collectively influencing the compound’s reactivity and physicochemical properties.
Historical Context in Isoxazole Chemistry
Isoxazole chemistry emerged prominently in the mid-20th century, with foundational synthetic methodologies like the 1,3-dipolar cycloaddition of nitrile oxides to alkynes enabling systematic access to substituted derivatives. The development of 5-(2-nitrophenyl)-3-(propan-2-yl)-1,2-oxazole aligns with advances in regioselective functionalization strategies, particularly those leveraging cyclocondensation reactions between hydroxylamine derivatives and diketones.
Early synthetic routes to analogous nitroaryl-isoxazoles often involved silver-mediated cyclizations of nitrone intermediates, as exemplified in the synthesis of fused isoxazole systems. Modern approaches employ transition-metal catalysis to achieve higher yields and selectivity, though the nitro group’s sensitivity to reduction necessitates careful reaction design.
Significance in Heterocyclic Compound Research
As a nitro-substituted isoxazole, this compound occupies a niche in materials science and medicinal chemistry. The 1,2-oxazole core’s electron-rich nature facilitates π-stacking interactions in supramolecular assemblies, while the nitro group serves as a versatile handle for further functionalization via reduction or nucleophilic substitution.
Table 2: Comparative reactivity of isoxazole derivatives
| Substituent Position | Electronic Effect | Common Applications |
|---|---|---|
| 3-(propan-2-yl) | Steric hindrance | Kinetic stabilization |
| 5-(2-nitrophenyl) | Electron withdrawal | Electrophilic substitution |
In pharmaceutical contexts, the isoxazole scaffold is recognized for its bioisosteric equivalence to phenyl rings, enhancing metabolic stability in drug candidates. While 5-(2-nitrophenyl)-3-(propan-2-yl)-1,2-oxazole itself has not been widely studied for biological activity, structural analogs demonstrate antimicrobial and anti-inflammatory properties, underscoring its potential as a synthetic intermediate.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)10-7-12(17-13-10)9-5-3-4-6-11(9)14(15)16/h3-8H,1-2H3 |
InChI Key |
NOZCWMDIGZVGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with isopropylamine to form an intermediate Schiff base, which then undergoes cyclization in the presence of an acid catalyst to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of Compound A , highlighting substituent variations and their implications:
Key Research Findings
Electronic and Steric Effects :
- Heterocyclic Core : Replacing oxazole with oxadiazole (as in 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole) increases metabolic stability due to reduced susceptibility to enzymatic degradation .
Biological Activity
5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
The compound features a nitrophenyl moiety that enhances its reactivity and biological interactions. Its structure allows for various modifications, which can lead to improved biological profiles. The oxazole ring is known to engage with various enzymes and receptors, influencing multiple biological pathways.
The biological activity of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole can be attributed to its ability to interact with specific molecular targets:
- Electron Transfer Reactions : The nitrophenyl group participates in electron transfer, which can affect cellular redox states and signaling pathways.
- Enzyme Interaction : The oxazole ring interacts with enzymes, potentially inhibiting or modulating their activity. For example, studies indicate that oxazole derivatives can inhibit acetylcholinesterase (AChE) and other critical enzymes involved in neurotransmission and metabolic processes .
Antimicrobial Activity
Research has shown that derivatives of oxazole compounds exhibit antimicrobial properties against a range of pathogens:
- Gram-positive and Gram-negative Bacteria : Compounds similar to 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole have demonstrated significant antibacterial activity. For instance, studies indicate that modifications on the oxazole scaffold can lead to enhanced efficacy against resistant strains .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole | Antibacterial | TBD |
| Similar Oxazoles | Antibacterial | Varies by strain |
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In vitro studies have indicated that oxazole derivatives can inhibit the growth of various cancer cell lines. For example, a related compound showed an IC50 value of approximately 26.7 µM against Mycobacterium tuberculosis .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | TBD |
| MCF7 (Breast) | TBD |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated several oxazole derivatives against ESKAPE pathogens, demonstrating that modifications at the phenyl position significantly impacted antibacterial efficacy .
- Anticancer Activity : Research involving the structural optimization of oxazoles revealed promising results against cancer cell lines. The introduction of specific substituents led to enhanced selectivity and potency .
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain oxazole derivatives could inhibit key metabolic pathways in pathogens and cancer cells, leading to cell death or growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
